Corchorozide A
Overview
Description
Corchoroside A is a cardenolide glycoside.
Corchoroside A is a natural product found in Erysimum canescens, Castilla elastica, and Erysimum diffusum with data available.
Biological Activity
Corchorozide A, a compound derived from the genus Corchorus, has garnered attention for its diverse biological activities. This article synthesizes current research findings regarding its biological effects, including antimicrobial, anti-inflammatory, and cytotoxic properties.
Chemical Structure and Properties
This compound is characterized by its unique chemical structure, which contributes to its biological activity. Its molecular formula is C₁₈H₁₈O₈, and it belongs to the class of methoxyfuranocoumarins (MFCs). The structural features of this compound facilitate interactions with various biological targets, influencing its pharmacological potential.
Antimicrobial Activity
This compound exhibits significant antimicrobial properties against various pathogens.
Table 1: Antimicrobial Efficacy of this compound
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 6.72 mg/mL |
Staphylococcus aureus | 6.63 mg/mL |
Candida albicans | 7.50 mg/mL |
Studies have shown that this compound effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, as well as fungi, indicating its potential as a broad-spectrum antimicrobial agent .
Anti-Inflammatory Activity
The anti-inflammatory effects of this compound have been documented in several studies. It has been shown to reduce inflammation markers in vitro and in vivo.
Case Study: Carrageenan-Induced Paw Edema
In a study involving carrageenan-induced paw edema in rats, this compound demonstrated a significant reduction in edema volume:
- Edema Reduction : 94.69% at 3 hours post-treatment.
- Mechanism : Inhibition of pro-inflammatory cytokines and modulation of the NF-κB signaling pathway were observed .
Cytotoxicity and Antitumor Activity
Research has indicated that this compound possesses cytotoxic effects against various cancer cell lines.
Table 2: Cytotoxic Effects on Cancer Cell Lines
Cell Line | IC₅₀ (μM) |
---|---|
Neuroblastoma | 15.0 |
Colon Cancer | 12.5 |
The cytotoxic mechanism involves induction of apoptosis through intrinsic and extrinsic pathways, affecting key proteins such as Bcl-2 and Bax .
This compound's biological activities can be attributed to several mechanisms:
- Enzyme Inhibition : It inhibits key enzymes such as acetylcholinesterase (AChE), contributing to its neuroprotective effects.
- Cell Signaling Modulation : It affects various signaling pathways, including PI3K/Akt, which is crucial for cell survival and proliferation.
- Oxidative Stress Reduction : The compound enhances antioxidant defenses, reducing oxidative damage in cells exposed to stressors like hydrogen peroxide .
Properties
IUPAC Name |
3-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H42O9/c1-16-25(33)22(31)12-24(37-16)38-18-3-8-27(15-30)20-4-7-26(2)19(17-11-23(32)36-14-17)6-10-29(26,35)21(20)5-9-28(27,34)13-18/h11,15-16,18-22,24-25,31,33-35H,3-10,12-14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBILRDAMJUPXCX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H42O9 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Corchoroside A | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033846 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
508-76-9 | |
Record name | Corchoroside A | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033846 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
188 - 190 °C | |
Record name | Corchoroside A | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033846 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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